methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyridazinone core substituted with a 3-methoxyphenyl group and an acetyl linker to a thiazole ring. The thiazole moiety is further functionalized with a propan-2-yl group and a methyl carboxylate ester.
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H22N4O5S/c1-12(2)19-18(20(28)30-4)23-21(31-19)22-16(26)11-25-17(27)9-8-15(24-25)13-6-5-7-14(10-13)29-3/h5-10,12H,11H2,1-4H3,(H,22,23,26) |
InChI Key |
PRIVQHUMHUJLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the pyridazinone ring: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinone ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group.
Formation of the thiazole ring: This step involves the reaction of a suitable precursor with a thioamide to form the thiazole ring.
Esterification: This step involves the reaction of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: This compound can be reduced to form various reduction products, depending on the conditions and reagents used.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: This compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.
Scientific Research Applications
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: This compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and synthesis pathways:
Substituent Influence on Bioactivity
- Pyridazinone Derivatives: The 6-oxopyridazin-1(6H)-yl group in the target compound is structurally analogous to pyridazinone derivatives in and . For example, compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () exhibit enhanced stability due to electron-withdrawing substituents (e.g., oxadiazoles), which may parallel the electron-deficient pyridazinone in the target compound .
- Thiazole Carboxylates: describes methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate, differing in the pyridinone substituent and linker length.
Physicochemical Properties
A hypothetical comparison table is constructed based on structural analogs:
Biological Activity
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a diverse range of potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a thiazole core fused with a pyridazine ring and methoxyphenyl substituents, which are known to enhance biological activity. The synthesis typically involves several steps:
- Formation of Pyridazinone : The reaction of 3-methoxybenzaldehyde with hydrazine hydrate forms the hydrazone intermediate.
- Cyclization : This intermediate is cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone derivative.
- Esterification : The final step involves esterification with methanol to obtain the methyl ester form of the compound.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Studies have shown that similar compounds with pyridazine and thiazole moieties possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive strains. This is attributed to its ability to interfere with bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : Research indicates that derivatives of thiazoles and pyridazines can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound likely binds to specific enzymes or receptors involved in signaling pathways, modulating their activity.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to increase ROS levels in cells, contributing to their cytotoxic effects against tumors.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Q & A
Q. What are the recommended synthetic routes for methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
Answer: A multi-step synthesis is required, starting with the preparation of the pyridazinone core (e.g., via cyclocondensation of hydrazine derivatives with diketones) and subsequent coupling with the thiazole-4-carboxylate moiety. Key steps include:
- Acetylation: Reacting 3-(3-methoxyphenyl)-6-oxopyridazine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetyl linker .
- Amide Coupling: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetylated pyridazinone with the thiazole-4-carboxylate amine group .
- Esterification: Final protection of the carboxylic acid group using methanol and catalytic H₂SO₄ .
Optimization: Reaction temperatures (60–80°C for acetylation), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2:1 acyl chloride:pyridazinone) are critical. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural elucidation and purity of this compound be validated?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry of the pyridazinone and thiazole rings (e.g., δ 7.8–8.2 ppm for pyridazinone protons; δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C₂₁H₂₂N₄O₅S: 442.13 g/mol) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazinone or thiazole rings) influence biological activity, and what methodologies are used to analyze these effects?
Answer: SAR Studies:
- Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or bulky (e.g., -iPr) substituents to assess changes in enzyme inhibition potency (e.g., kinase assays) .
- Modify the isopropyl group on the thiazole to study steric effects on target binding (e.g., molecular docking simulations using AutoDock Vina) .
Methodology: - In vitro assays: Measure IC₅₀ values against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Data Analysis: Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. Table 1: Structural Analogs and Biological Activity
| Substituent on Pyridazinone | Thiazole Modification | IC₅₀ (COX-2 Inhibition, μM) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | Isopropyl | 0.45 ± 0.02 | |
| 3-Trifluoromethylphenyl | Isopropyl | 0.89 ± 0.05 | |
| 3-Chlorophenyl | Cyclopropyl | 1.21 ± 0.11 |
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies) be resolved?
Answer:
- Standardized Assays: Adopt uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Control Compounds: Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate activity measurements .
- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of differences between datasets .
Q. What strategies are recommended for mechanistic studies of its reactivity (e.g., ester hydrolysis or metabolic stability)?
Answer:
- Hydrolysis Kinetics: Monitor ester cleavage in buffered solutions (pH 7.4, 37°C) via UV-Vis spectroscopy (λ = 260 nm for released carboxylate) .
- Metabolite Identification: Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to detect phase I/II metabolites .
- Isotopic Labeling: Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis .
Methodological Challenges
Q. How can solubility issues in aqueous media be addressed for in vitro assays?
Answer:
Q. What computational tools are suitable for predicting binding modes with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS for 100 ns trajectories) to assess stability .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
